molecular formula C9H20N2O B13160602 3-(1-Aminopropan-2-YL)-1-methylpiperidin-3-OL

3-(1-Aminopropan-2-YL)-1-methylpiperidin-3-OL

Cat. No.: B13160602
M. Wt: 172.27 g/mol
InChI Key: JGGMOTDWKCWWNG-UHFFFAOYSA-N
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Description

3-(1-Aminopropan-2-YL)-1-methylpiperidin-3-OL is a chemical compound that belongs to the class of piperidines This compound is characterized by the presence of an aminopropyl group attached to a piperidine ring, which is further substituted with a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Aminopropan-2-YL)-1-methylpiperidin-3-OL typically involves the reaction of 1-methylpiperidin-3-OL with 1-aminopropan-2-yl halides under basic conditions. The reaction is usually carried out in the presence of a suitable base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and consistent product quality. The use of automated systems for monitoring and controlling the reaction conditions further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(1-Aminopropan-2-YL)-1-methylpiperidin-3-OL undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions include ketones, aldehydes, secondary amines, and substituted piperidines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(1-Aminopropan-2-YL)-1-methylpiperidin-3-OL has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: Research is being conducted to explore its potential therapeutic applications, such as its use as a precursor for the synthesis of pharmaceutical agents.

    Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(1-Aminopropan-2-YL)-1-methylpiperidin-3-OL involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various physiological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-Methylpiperidin-3-OL: Lacks the aminopropyl group, making it less versatile in certain reactions.

    3-(1-Aminopropan-2-YL)-piperidine: Lacks the methyl group, which can affect its reactivity and biological activity.

    1-Methyl-3-hydroxypiperidine: Similar structure but different functional groups, leading to different chemical properties.

Uniqueness

3-(1-Aminopropan-2-YL)-1-methylpiperidin-3-OL is unique due to the presence of both the aminopropyl and hydroxyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research applications.

Properties

Molecular Formula

C9H20N2O

Molecular Weight

172.27 g/mol

IUPAC Name

3-(1-aminopropan-2-yl)-1-methylpiperidin-3-ol

InChI

InChI=1S/C9H20N2O/c1-8(6-10)9(12)4-3-5-11(2)7-9/h8,12H,3-7,10H2,1-2H3

InChI Key

JGGMOTDWKCWWNG-UHFFFAOYSA-N

Canonical SMILES

CC(CN)C1(CCCN(C1)C)O

Origin of Product

United States

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